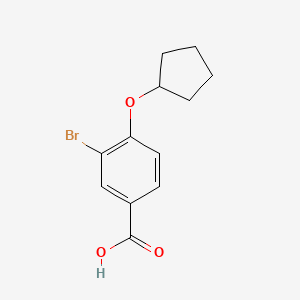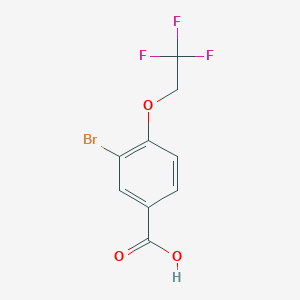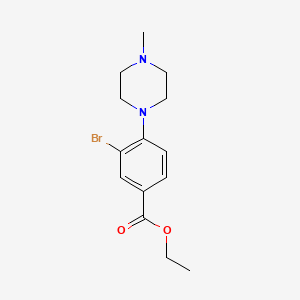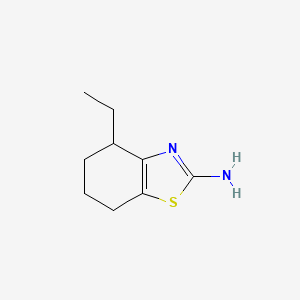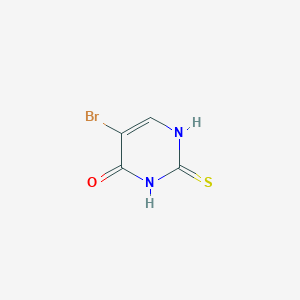
5-Bromo-2-thiouracil
Overview
Description
5-Bromo-2-thiouracil: is a brominated derivative of thiouracil, a compound that belongs to the family of pyrimidine derivatives. It is characterized by the substitution of a bromine atom at the 5th position and a sulfur atom at the 2nd position of the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-thiouracil typically involves the bromination of 2-thiouracil. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-thiouracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom in the thiouracil ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiouracil derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Chemistry: 5-Bromo-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In molecular biology, this compound is used as a probe to study nucleic acid interactions and modifications. It can be incorporated into DNA or RNA to investigate the effects of bromine substitution on nucleic acid structure and function .
Medicine: Radioactive isotopes of bromine can be incorporated into this compound to create radiolabeled compounds for positron emission tomography (PET) imaging .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity profile makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The bromine atom at the 5th position can form hydrogen bonds with complementary bases, leading to mutations and alterations in nucleic acid structure . Additionally, the sulfur atom at the 2nd position can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
5-Bromouracil: A brominated derivative of uracil, similar to 5-Bromo-2-thiouracil, but lacks the sulfur atom at the 2nd position.
2-Thiouracil: A sulfur-containing derivative of uracil, similar to this compound, but lacks the bromine atom at the 5th position.
5-Iodo-2-thiouracil: An iodinated derivative of 2-thiouracil, similar to this compound, but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both bromine and sulfur atoms in its structure. This dual substitution imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZMMVRSEVEBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


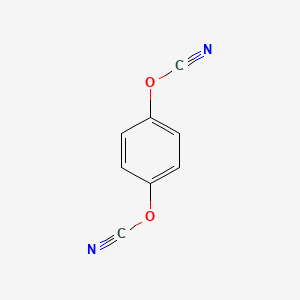
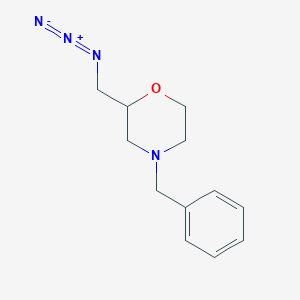
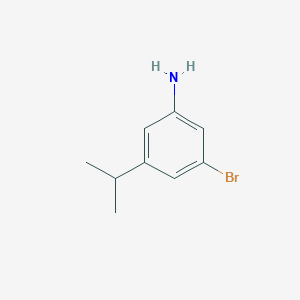
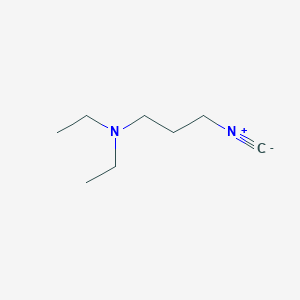
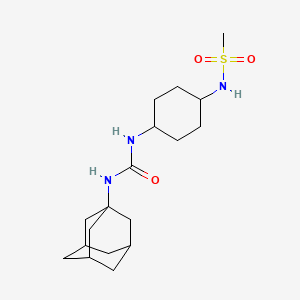
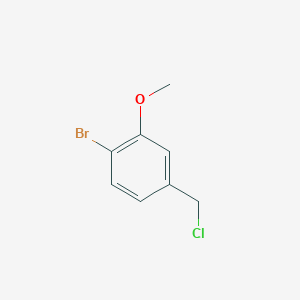
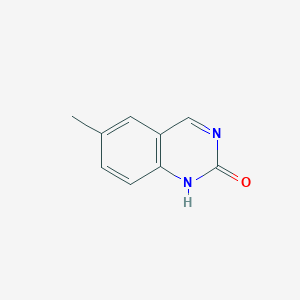

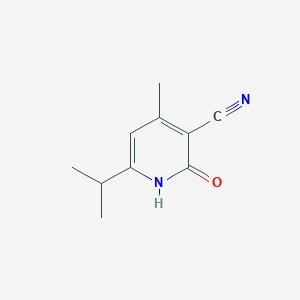
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3213919.png)
